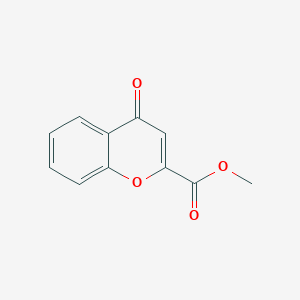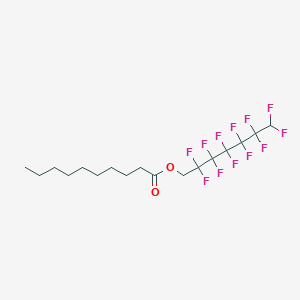
Magnesium methoxide
Overview
Description
Magnesium methoxide, also known as magnesium dimethanolate or magnesium dimethoxide, is a chemical compound with the formula Mg(OCH₃)₂. It is a magnesium alkoxide derived from methanol and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of other magnesium compounds and as a catalyst in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium methoxide is typically prepared by reacting magnesium metal with methanol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by iodine or mercury(II) chloride to enhance the reaction rate. The general reaction is as follows:
[ \text{Mg} + 2 \text{CH}_3\text{OH} \rightarrow \text{Mg(OCH}_3\text{)}_2 + \text{H}_2 ]
The reaction is exothermic and must be carefully controlled to prevent violent reactions, especially on an industrial scale .
Industrial Production Methods
In industrial settings, magnesium methanolate is produced by reacting magnesium in bar form with excess methanol in a controlled process. The reaction apparatus is equipped with temperature measurement, gas volume measurement, a reflux condenser, and an inert gas blanket to ensure a safe and efficient reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium methoxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form ethers.
Reduction Reactions: It can reduce certain organic compounds, such as aldehydes and ketones, to their corresponding alcohols.
Decomposition Reactions: It decomposes upon heating to form magnesium oxide and methanol.
Common Reagents and Conditions
Common reagents used in reactions with magnesium methanolate include alkyl halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the magnesium methanolate.
Major Products
The major products formed from reactions involving magnesium methanolate include ethers, alcohols, and magnesium oxide .
Scientific Research Applications
Magnesium methoxide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, such as α-aminophosphonates of cytosine.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Material Science: It is used in the preparation of magnesium oxide nanoparticles and other magnesium-based materials.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of magnesium methanolate involves its ability to donate methoxide ions (OCH₃⁻) in reactions. These ions act as nucleophiles, attacking electrophilic centers in organic molecules, leading to substitution or reduction reactions. The compound’s reactivity is attributed to the strong nucleophilicity of the methoxide ion and the ability of magnesium to stabilize the resulting intermediates .
Comparison with Similar Compounds
Magnesium methoxide can be compared with other magnesium alkoxides, such as magnesium ethoxide (Mg(OC₂H₅)₂) and magnesium tert-butoxide (Mg(OC(CH₃)₃)₂). While all these compounds share similar reactivity patterns, magnesium methanolate is unique due to its smaller alkoxide group, which can lead to different steric and electronic effects in reactions.
List of Similar Compounds
- Magnesium ethoxide (Mg(OC₂H₅)₂)
- Magnesium tert-butoxide (Mg(OC(CH₃)₃)₂)
- Magnesium isopropoxide (Mg(OC₃H₇)₂)
This compound’s smaller alkoxide group makes it more reactive in certain contexts compared to its bulkier counterparts .
Properties
CAS No. |
109-88-6 |
|---|---|
Molecular Formula |
CH4MgO |
Molecular Weight |
56.35 g/mol |
IUPAC Name |
magnesium;methanolate |
InChI |
InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |
InChI Key |
TZNULHNPXDZANP-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].[Mg+2] |
Canonical SMILES |
CO.[Mg] |
Key on ui other cas no. |
109-88-6 |
Pictograms |
Flammable; Corrosive; Acute Toxic; Health Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)

